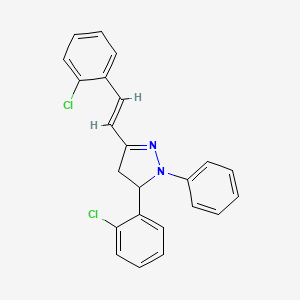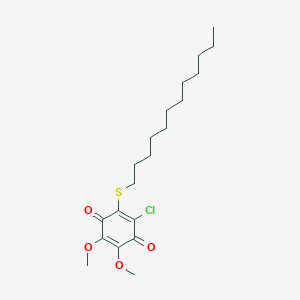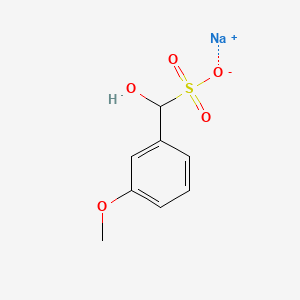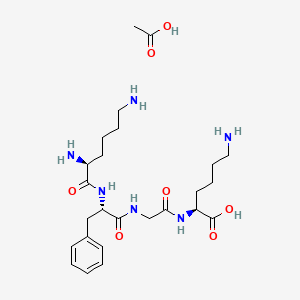
1H-Benzimidazole-2-carbothialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-carbothialdehyde is a heterocyclic compound that features a benzimidazole ring fused with a thialdehyde group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothialdehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to introduce the thialdehyde group. Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-2-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thialdehyde group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the thialdehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-carbothialdehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-carbothialdehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological macromolecules, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- 1H-Benzimidazole-2-carboxylic acid
- 1H-Benzimidazole-2-thiol
- 1H-Benzimidazole-2-carboxaldehyde
Comparison: 1H-Benzimidazole-2-carbothialdehyde is unique due to the presence of the thialdehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 1H-Benzimidazole-2-carboxylic acid is primarily used in coordination chemistry, this compound’s thialdehyde group allows for additional functionalization and diverse applications .
Propiedades
Número CAS |
541539-57-5 |
|---|---|
Fórmula molecular |
C8H6N2S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
1H-benzimidazole-2-carbothialdehyde |
InChI |
InChI=1S/C8H6N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) |
Clave InChI |
HJWCNLGNSTYVOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)








![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
